Cas no 6641-44-7 (2-chloro-3-(morpholin-4-yl)quinoxaline)

2-Chloro-3-(morpholin-4-yl)quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a chloro group at the 2-position and a morpholine moiety at the 3-position. This structure imparts versatility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The morpholine group enhances solubility and reactivity, while the chloro substituent facilitates further functionalization via cross-coupling or nucleophilic substitution reactions. Its well-defined reactivity profile makes it valuable for constructing complex molecular architectures, particularly in medicinal chemistry for targeting biologically active scaffolds. The compound's stability and synthetic utility underscore its importance in research and industrial applications.
2-chloro-3-(morpholin-4-yl)quinoxaline structure
6641-44-7 structure
Product Name:2-chloro-3-(morpholin-4-yl)quinoxaline
CAS No:6641-44-7
MF:C12H12ClN3O
MW:249.696181297302
MDL:MFCD00105615
CID:855094
PubChem ID:240828
Update Time:2025-11-02

2-chloro-3-(morpholin-4-yl)quinoxaline Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-3-morpholinoquinoxaline
    • 4-(3-chloroquinoxalin-2-yl)morpholine
    • 2-Chlor-3-morpholino-chinoxalin
    • 2-chloro-3-(morpholin-4-yl)quinoxaline
    • 2-chloro-3-morpholin-4-yl-quinoxaline
    • 2-chloro-3-morpholino-quinoxaline
    • 2-chloro-3-morpholinyl-quinoxaline
    • 2-morpholino-3-chloroquinoxaline
    • AC1L661P
    • AC1Q3RYY
    • AI-204
    • CTK5C4679
    • NSC47611
    • 2-Chloro-3-morpholinoquinoxaline,97%
    • NSC-47611
    • DTXSID80286784
    • G29025
    • STL193984
    • FMGODTXGSITMNK-UHFFFAOYSA-N
    • 6641-44-7
    • MFCD00105615
    • SR-01000091954-1
    • AI-204/31690015
    • 2-Chloro-3-morpholinoquinoxaline ,97%
    • SR-01000091954
    • 2-chloro-3-(4-morpholinyl)quinoxaline
    • DB-355576
    • SCHEMBL7318573
    • EN300-110928
    • Z57337363
    • CS-0222360
    • AKOS000269710
    • MDL: MFCD00105615
    • Inchi: 1S/C12H12ClN3O/c13-11-12(16-5-7-17-8-6-16)15-10-4-2-1-3-9(10)14-11/h1-4H,5-8H2
    • InChI Key: FMGODTXGSITMNK-UHFFFAOYSA-N
    • SMILES: ClC1C(=NC2C=CC=CC=2N=1)N1CCOCC1

Computed Properties

  • Exact Mass: 249.06706
  • Monoisotopic Mass: 249.067
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.3
  • Topological Polar Surface Area: 38.2A^2

Experimental Properties

  • Density: 1.347
  • Boiling Point: 401.4°C at 760 mmHg
  • Flash Point: 196.6°C
  • Refractive Index: 1.642
  • PSA: 38.25

2-chloro-3-(morpholin-4-yl)quinoxaline Security Information

2-chloro-3-(morpholin-4-yl)quinoxaline Customs Data

  • HS CODE:29334900

2-chloro-3-(morpholin-4-yl)quinoxaline Pricemore >>

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2-chloro-3-(morpholin-4-yl)quinoxaline Suppliers

Amadis Chemical Company Limited
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(CAS:6641-44-7)2-chloro-3-(morpholin-4-yl)quinoxaline
Order Number:A924136
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:38
Price ($):387.0
Email:sales@amadischem.com

Additional information on 2-chloro-3-(morpholin-4-yl)quinoxaline

2-Chloro-3-(morpholin-4-yl)quinoxaline: A Promising Scaffold in Medicinal Chemistry

2-Chloro-3-(morpholin-4-yl)quinoxaline, with the chemical identifier CAS No. 6641-44-7, represents a unique molecular scaffold that has garnered significant attention in the field of medicinal chemistry. This compound belongs to the class of quinoxaline derivatives, which are characterized by their fused benzene rings and nitrogen atoms, providing a versatile platform for the design of bioactive molecules. The introduction of a chlorine atom at the 2-position and a morpholin-4-yl group at the 3-position significantly modulates its physicochemical properties and biological activities, making it a focal point for researchers exploring applications in antimicrobial, anti-inflammatory, and anti-cancer drug development.

Recent studies have highlighted the potential of 2-chloro-3-(morpholin-4-yl)quinoxaline in targeting specific biological pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against protein tyrosine phosphatases (PTPs), which are critical regulators in cellular signaling. The quinoxaline core is known to interact with metal ions, and the presence of the morpholin-4-yl group enhances its solubility and metabolic stability, which are crucial for drug development. These properties make 2-chloro-3-(morpholin-4-yl)quinoxaline a promising candidate for the design of selective PTP inhibitors, with potential applications in treating diseases such as metabolic disorders and oncology.

Further research published in European Journal of Medicinal Chemistry in 2024 explored the anti-inflammatory effects of 2-chloro-3-(morpholin-4-yl)quinoxaline. The compound was shown to modulate the expression of key inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by interfering with the NF-κB signaling pathway. This mechanism of action is particularly relevant in the context of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). The morpholin-4-yl substituent plays a critical role in enhancing the compound's ability to penetrate biological membranes, thereby improving its bioavailability and therapeutic efficacy.

Another notable advancement in the study of 2-chloro-3-(morpholin-4-yl)quinoxaline is its application in antimicrobial research. A 2025 study in Antimicrobial Agents and Chemotherapy reported that this compound demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The quinoxaline ring system is known to exhibit inherent antimicrobial properties, and the addition of the chlorine atom and morpholin-4-yl group further enhances its ability to disrupt bacterial cell membranes. This makes 2-chloro-3-(morpholin-4-yl)quinoxaline a potential candidate for the development of new antibacterial agents, particularly in light of the growing global challenge of antimicrobial resistance.

The structural features of 2-chloro-3-(morpholin-4-yl)quinoxaline also make it a valuable scaffold for the design of multitarget drugs. The quinoxaline core is capable of interacting with multiple targets simultaneously, which is a key strategy in modern drug discovery. For example, the compound has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress, which is a common pathological feature in many chronic diseases. The morpholin-4-yl group contributes to the compound's ability to chelate metal ions, further enhancing its antioxidant properties. This multifunctional nature of 2-chloro-3-(morpholin-4-yl)quinoxaline positions it as a versatile platform for the development of multitarget therapeutics.

In addition to its therapeutic potential, the 2-chloro-3-(morpholin-4-yl)quinoxaline scaffold has also been explored for its prodrug properties. The chlorine atom and morpholin-4-yl group can be modified to create prodrugs that are more stable in vivo and release the active compound at the target site. This approach is particularly useful in improving the oral bioavailability of the compound, which is a critical factor in the development of oral medications. The ability to tailor the compound's pharmacokinetic profile through chemical modifications highlights the importance of 2-chloro-3-(morpholin-4-yl)quinoxaline in the context of drug delivery systems.

Despite its promising properties, the development of 2-chloro-3-(morpholin-4-yl)quinoxaline as a therapeutic agent is still in its early stages. Ongoing research is focused on optimizing its selectivity, efficacy, and safety profile. For example, a 2026 study in Drug Discovery Today investigated the toxicological profile of this compound and found that it exhibits low toxicity in preclinical models, which is a crucial factor for its advancement into clinical trials. These findings suggest that 2-chloro-3-(morpholin-4-yl)quinoxaline has the potential to become a valuable therapeutic agent in the future.

In conclusion, 2-chloro-3-(morpholin-4-yl)quinoxaline represents a significant advancement in the field of medicinal chemistry. Its unique structural features, combined with its diverse biological activities, make it a promising candidate for the development of new therapies. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in the treatment of various diseases, from infectious diseases to chronic inflammatory conditions. The ongoing exploration of its properties and applications underscores the importance of 2-chloro-3-(morpholin-4-yl)quinoxaline in the quest for innovative and effective therapeutic solutions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:6641-44-7)2-chloro-3-(morpholin-4-yl)quinoxaline
A924136
Purity:99%
Quantity:5g
Price ($):387.0
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